L-Cysteine hydrochloride monohydrate

Vue d'ensemble

Description

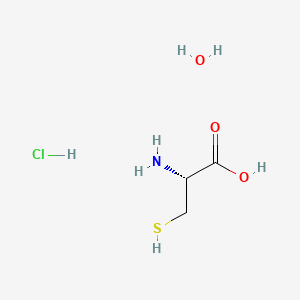

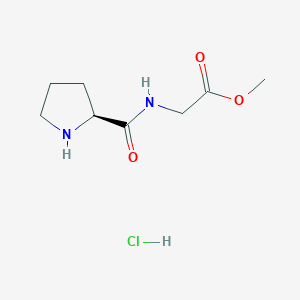

La L-cystéine (chlorhydrate hydraté) est un dérivé d'acide aminé naturel, reconnu pour son rôle important dans divers processus biochimiques. Il s'agit d'un acide aminé contenant du soufre, essentiel à la synthèse des protéines et d'autres biomolécules importantes. Le composé est couramment utilisé dans la recherche biochimique, les produits pharmaceutiques et en tant que complément alimentaire en raison de ses propriétés antioxydantes et de sa capacité à former des ponts disulfure, qui sont essentiels à la structure et à la fonction des protéines .

Mécanisme D'action

Target of Action

L-Cysteine hydrochloride monohydrate primarily targets the biochemical processes within the body that involve redox reactions and protein structure . It is an important source of sulfur in human metabolism . It is also used as an antidote for acetaminophen overdose .

Mode of Action

This compound functions as a reducing agent and a nucleophile in redox reactions . It can usually be synthesized by the human body under normal physiological conditions if a sufficient quantity of methionine is available .

Biochemical Pathways

This compound plays a crucial part in redox reactions, protein structure, and antioxidant activity . It serves as a precursor to glutathione , a potent cellular antioxidant . It is also the source of disulfide linkages in proteins and has a role in sulfur transport .

Pharmacokinetics

It’s known that it is commonly found as a component of total parenteral nutrition , suggesting that it can be administered intravenously and is likely to have high bioavailability in this form.

Result of Action

The antioxidant properties of this compound are typically expressed in the tripeptide glutathione, which occurs in humans as well as other organisms . It is crucial for oxygen production and low-density lipoprotein modification by arterial smooth muscle cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been found to delay the ripening of harvested tomato fruit by modulating the redox balance and suppressing the expression of ripening-related genes . Additionally, it has been proposed to be classified as a respiratory irritant due to its low pH when in solution .

Analyse Biochimique

Biochemical Properties

L-Cysteine hydrochloride monohydrate functions as a reducing agent and a nucleophile in redox reactions . It serves as a precursor to glutathione, a potent cellular antioxidant . Its significance extends to protein structure, where it contributes to the formation of disulfide bonds that stabilize protein structures .

Cellular Effects

This compound supports cell growth and viability in cell culture applications . It is crucial for producing glutathione, a powerful antioxidant, and it may give the immune system a boost . Studies claim that this compound supplements may stimulate immune activity and lower the risk of infection .

Molecular Mechanism

This compound is involved in the formation of hydrogen sulfide that functions as a signaling molecule . It is also involved in the generation of sulfide present in iron-sulfur clusters and nitrogenase by acting as a precursor .

Temporal Effects in Laboratory Settings

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the transport of sulfur . It provides the disulfide linkage in proteins and is involved in the formation of hydrogen sulfide that functions as a signaling molecule .

Transport and Distribution

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Subcellular Localization

It is known that it plays a crucial part in redox reactions, protein structure, cell culture, and antioxidant activity .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-cystéine (chlorhydrate hydraté) peut être synthétisée par plusieurs méthodes. Une méthode courante implique la réaction de la L-cystéine avec l'acide chlorhydrique. Le processus implique généralement la dissolution de la L-cystéine dans un solvant approprié, l'ajout d'acide chlorhydrique et l'agitation du mélange. Le produit résultant est ensuite isolé par des techniques de cristallisation ou de lyophilisation .

Méthodes de production industrielle : La production industrielle de L-cystéine (chlorhydrate hydraté) implique souvent l'utilisation de la chromatographie continue pour obtenir des cristaux de haute pureté à partir du bouillon de fermentation naturel de L-cystéine. Cette méthode permet un taux de récupération et une pureté élevés sans avoir recours à des réactions chimiques ou à des composés synthétiques artificiels .

Analyse Des Réactions Chimiques

Types de réactions : La L-cystéine (chlorhydrate hydraté) subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : La L-cystéine peut être oxydée pour former la L-cystine, une forme dimérique de l'acide aminé. Cette réaction se produit généralement en présence d'agents oxydants tels que le peroxyde d'hydrogène.

Réduction : La L-cystéine peut agir comme un agent réducteur, participant à des réactions redox où elle donne des électrons.

Substitution : La L-cystéine peut subir des réactions de substitution, en particulier impliquant son groupe thiol, pour former des dérivés tels que la S-carboxymethyl-L-cystéine et la N-acétyl-L-cystéine

Principaux produits :

L-Cystine : Formée par l'oxydation de la L-cystéine.

S-Carboxymethyl-L-Cystéine : Produite par des réactions de substitution impliquant le groupe thiol.

N-Acétyl-L-Cystéine : Un autre dérivé formé par des réactions de substitution.

4. Applications de la recherche scientifique

La L-cystéine (chlorhydrate hydraté) a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme agent réducteur et comme précurseur pour diverses synthèses chimiques.

Biologie : Joue un rôle crucial dans la culture cellulaire, les études de structure des protéines et la biologie redox.

Médecine : Utilisée dans le traitement du surdosage d'acétaminophène en raison de sa capacité à reconstituer les niveaux de glutathion.

5. Mécanisme d'action

La L-cystéine (chlorhydrate hydraté) exerce ses effets principalement par son rôle dans les réactions redox et la synthèse des protéines. Elle agit comme un précurseur du glutathion, un puissant antioxydant cellulaire qui protège les cellules des dommages oxydatifs. Le composé participe également à la formation de ponts disulfure, qui sont essentiels au maintien de l'intégrité structurelle des protéines. De plus, la L-cystéine peut moduler les voies métaboliques et les molécules de signalisation telles que le sulfure d'hydrogène .

Applications De Recherche Scientifique

L-Cysteine (hydrochloride hydrate) has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

La L-cystéine (chlorhydrate hydraté) est souvent comparée à d'autres acides aminés contenant du soufre et leurs dérivés :

N-Acétyl-L-Cystéine : Un dérivé de la L-cystéine avec une stabilité et une biodisponibilité accrues, couramment utilisé comme agent mucolytique et dans le traitement du surdosage d'acétaminophène.

S-Carboxymethyl-L-Cystéine : Un autre dérivé utilisé pour ses propriétés antioxydantes et ses applications thérapeutiques potentielles.

La L-cystéine (chlorhydrate hydraté) est unique en raison de sa haute solubilité, de sa polyvalence en recherche biochimique et de son rôle crucial dans la biologie redox et la stabilisation de la structure des protéines .

Propriétés

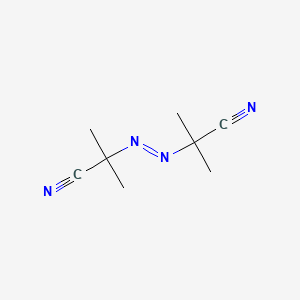

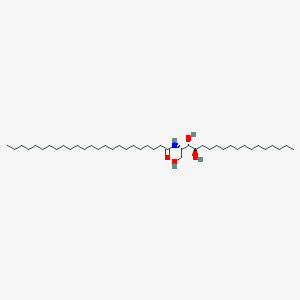

IUPAC Name |

(2R)-2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIJRTFXNRTXDIP-JIZZDEOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52-90-4 (Parent) | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90990688 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cysteine hydrochloride monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7048-04-6, 345909-32-2 | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7048-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007048046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, hydrochloride, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90990688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Cysteine, hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cysteine hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZT934N0X4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]cinnoline](/img/structure/B3424390.png)